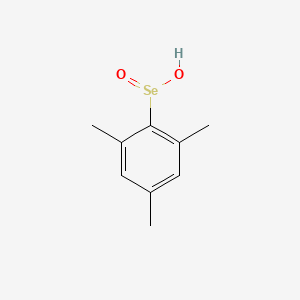
Benzeneseleninic acid, 2,4,6-trimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzeneseleninic acid, 2,4,6-trimethyl- is an organoselenium compound with the molecular formula C9H10O2Se. It is a derivative of benzeneseleninic acid, where three methyl groups are substituted at the 2, 4, and 6 positions of the benzene ring. This compound is known for its unique chemical properties and reactivity, making it a valuable reagent in organic synthesis and various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzeneseleninic acid, 2,4,6-trimethyl- can be synthesized through several methods. One common approach involves the oxidation of 2,4,6-trimethylbenzeneselenol using hydrogen peroxide or other oxidizing agents. The reaction typically proceeds under mild conditions, yielding the desired product with high purity.
Industrial Production Methods
Industrial production of benzeneseleninic acid, 2,4,6-trimethyl- often involves large-scale oxidation processes. The use of continuous flow reactors and optimized reaction conditions ensures efficient production with minimal by-products. The compound is then purified through crystallization or distillation techniques to achieve the required purity for various applications.
Chemical Reactions Analysis
Types of Reactions
Benzeneseleninic acid, 2,4,6-trimethyl- undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form seleninic anhydrides or other higher oxidation state selenium compounds.
Reduction: The compound can be reduced to 2,4,6-trimethylbenzeneselenol using reducing agents like sodium borohydride.
Substitution: It can participate in electrophilic aromatic substitution reactions, where the selenium atom acts as an electrophile.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Electrophilic reagents such as halogens, nitrating agents, and sulfonating agents.
Major Products Formed
Oxidation: Seleninic anhydrides, selenoxides.
Reduction: 2,4,6-trimethylbenzeneselenol.
Substitution: Various substituted benzeneseleninic acid derivatives.
Scientific Research Applications
Benzeneseleninic acid, 2,4,6-trimethyl- has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the introduction of selenium into organic molecules. It is also employed in the synthesis of selenoethers and selenoesters.
Biology: Investigated for its potential antioxidant properties and its role in redox biology. It is used in studies related to selenium’s biological functions and its incorporation into biomolecules.
Medicine: Explored for its potential therapeutic applications, including its use as an anticancer agent due to its ability to induce apoptosis in cancer cells.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and catalysts.
Mechanism of Action
The mechanism of action of benzeneseleninic acid, 2,4,6-trimethyl- involves its ability to undergo redox reactions. The selenium atom can cycle between different oxidation states, allowing it to participate in various chemical transformations. In biological systems, it can interact with thiol groups in proteins, leading to the formation of selenenyl sulfides and influencing redox signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Benzeneseleninic acid: The parent compound without the methyl substitutions.
2,4,6-Trimethylbenzeneselenol: The reduced form of benzeneseleninic acid, 2,4,6-trimethyl-.
Seleninic anhydrides: Higher oxidation state derivatives of benzeneseleninic acid.
Uniqueness
Benzeneseleninic acid, 2,4,6-trimethyl- is unique due to the presence of three methyl groups, which influence its reactivity and stability. The methyl groups can provide steric hindrance, affecting the compound’s ability to participate in certain reactions. Additionally, the compound’s redox properties make it a valuable tool in both synthetic and biological applications.
Properties
CAS No. |
65252-75-7 |
|---|---|
Molecular Formula |
C9H12O2Se |
Molecular Weight |
231.16 g/mol |
IUPAC Name |
2,4,6-trimethylbenzeneseleninic acid |
InChI |
InChI=1S/C9H12O2Se/c1-6-4-7(2)9(12(10)11)8(3)5-6/h4-5H,1-3H3,(H,10,11) |
InChI Key |
BVSDNGZWFSHYPM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)[Se](=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















